molecular formula C24H22O2 B3102424 (R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene CAS No. 1417714-04-5

(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene

Cat. No.: B3102424
CAS No.: 1417714-04-5
M. Wt: 342.4 g/mol
InChI Key: DEVABNQZEQWVSN-UHFFFAOYSA-N
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Description

®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene is an organic compound belonging to the binaphthalene family. This compound is characterized by the presence of two naphthalene rings connected through a single bond, with methoxy and methyl groups attached to specific positions on the rings. The ® configuration indicates that the compound is optically active and exists in a specific enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene typically involves the coupling of two naphthalene derivatives. One common method is the oxidative coupling of 2,2’-dimethyl-3,3’-dimethoxynaphthalene using an oxidizing agent such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of ®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The naphthalene rings can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. As a chiral ligand, it can form complexes with metal ions, facilitating asymmetric catalysis. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene: The enantiomer of the ® form, with similar chemical properties but different optical activity.

    3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene: The racemic mixture containing both ® and (S) enantiomers.

    3,3’-Dihydroxy-2,2’-dimethyl-1,1’-binaphthalene: A similar compound with hydroxyl groups instead of methoxy groups.

Uniqueness

®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene is unique due to its specific ® configuration, which imparts distinct optical activity and potential for use in enantioselective processes. Its methoxy and methyl groups also contribute to its unique chemical reactivity and applications in various fields.

Properties

IUPAC Name

3-methoxy-1-(3-methoxy-2-methylnaphthalen-1-yl)-2-methylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O2/c1-15-21(25-3)13-17-9-5-7-11-19(17)23(15)24-16(2)22(26-4)14-18-10-6-8-12-20(18)24/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVABNQZEQWVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1OC)C3=C(C(=CC4=CC=CC=C43)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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